(2-chloro-1-phenylethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

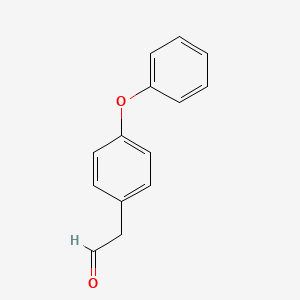

“(2-chloro-1-phenylethyl)benzene”, also known as “Benzene, (2-chloroethyl)-”, “β-Phenethyl chloride”, “β-Phenylethyl chloride”, “Phenethyl chloride”, “1-Chloro-2-phenylethane”, “2-Phenyl-1-chloroethane”, and “2-Phenylethyl chloride”, is an organic compound with the molecular formula C8H9Cl . It has a molecular weight of 140.610 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a 2-chloroethyl group . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

“this compound” belongs to the family of aromatic hydrocarbons, which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Being non-polar, it is immiscible with water but is readily miscible with organic solvents .Safety and Hazards

Mecanismo De Acción

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

The mode of action of (2-chloro-1-phenylethyl)benzene is likely to involve interactions with its targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and halogen bonding, given the presence of the aromatic ring and the chlorine atom .

Biochemical Pathways

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various metabolites, which can have different biological activities.

Pharmacokinetics

Its metabolism might involve enzymatic reactions leading to the formation of various metabolites .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, changes in temperature and pH can affect the compound’s solubility and stability, as well as the activity and conformation of its targets .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (2-chloro-1-phenylethyl)benzene can be achieved through a Friedel-Crafts alkylation reaction.", "Starting Materials": [ "Benzene", "2-chloro-1-phenylethanol", "AlCl3", "HCl", "NaOH", "Diethyl ether" ], "Reaction": [ "Dissolve 2-chloro-1-phenylethanol in dry diethyl ether.", "Add AlCl3 to the solution and stir for 30 minutes at room temperature.", "Slowly add benzene to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 4 hours.", "Quench the reaction with HCl and then NaOH.", "Extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous Na2SO4.", "Filter and evaporate the solvent to obtain the product, (2-chloro-1-phenylethyl)benzene." ] } | |

Número CAS |

5216-46-6 |

Fórmula molecular |

C14H13Cl |

Peso molecular |

216.7 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.